molecular formula C16H18N6O2 B12159706 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B12159706
M. Wt: 326.35 g/mol
InChI Key: QAZCFPSPJCUROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with a methoxy group and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones under acidic or basic conditions. The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

The butanamide side chain is then attached through amide bond formation, which can be facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The methoxy and butanamide groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-((6-(1-methyl-1h-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline
  • 6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one
  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

Uniqueness

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group and the butanamide side chain enhances its solubility and bioavailability, making it a promising candidate for various applications.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide

InChI

InChI=1S/C16H18N6O2/c1-11-5-3-6-12(17-11)18-15(23)8-4-7-13-19-20-14-9-10-16(24-2)21-22(13)14/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,17,18,23)

InChI Key

QAZCFPSPJCUROC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.